molecular formula C11H18N2S B3131917 N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine CAS No. 359878-82-3

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

Cat. No.: B3131917
CAS No.: 359878-82-3
M. Wt: 210.34 g/mol
InChI Key: GLBXFTNDAFZXEQ-UHFFFAOYSA-N
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Description

N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine is a chemical compound of significant interest in medicinal chemistry research, built on a 4-aminopiperidine scaffold. The 4-aminopiperidine structure is a privileged framework in drug discovery, known for its versatility and presence in compounds with diverse biological activities . This particular analog is functionally characterized by the incorporation of a thiophen-2-ylethyl moiety. The thiophene ring is a five-membered heteroaromatic system containing a sulfur atom, which is a classic example of a bioisostere for benzene and other aromatic rings, often used to modify lead compounds to optimize pharmacokinetic properties and efficacy . The combination of these features makes this compound a valuable intermediate for exploring new chemical space. Researchers can utilize this scaffold to develop novel bioactive molecules, leveraging the known pharmacological importance of both the 4-aminopiperidine and thiophene chemotypes. Thiophene-containing compounds have been reported to exhibit a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities, while several commercially available drugs also incorporate the thiophene nucleus . Concurrently, the 4-aminopiperidine scaffold has been identified in high-throughput screens as a core structure for inhibitors targeting various stages of viral life cycles, demonstrating its relevance in antiviral research . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-thiophen-2-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-2-11(14-9-1)5-8-13-10-3-6-12-7-4-10/h1-2,9-10,12-13H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXFTNDAFZXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine can be achieved through a multi-step process. One common method involves the reaction of aniline with methylene chloride in the presence of acetic acid . The reaction conditions typically involve cooling the reaction mixture in an ice bath to control the exothermic reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to achieve high yields and purity. The use of efficient catalysts and controlled reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiophene-Containing Piperidine Derivatives

Several analogs share the thiophene-piperidine scaffold but differ in substituents and biological activity:

Compound Name Structure Modifications Molecular Weight (g/mol) Key Biological Activity References
N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine Thiophene-ethyl-piperidine 210.34 Not explicitly reported
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Quinolone core + bromothiophene-oxoethyl-piperazine ~500–550* Antibacterial (e.g., against Staphylococcus aureus)
1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine Indole-phenyl-piperidine + isopropylpiperazine ~470* AAA ATPase p97 inhibition (anticancer potential)

*Estimated based on structural complexity.

Key Observations :

  • The quinolone derivatives (e.g., ) exhibit antibacterial activity, likely due to the combination of thiophene’s hydrophobicity and the quinolone’s DNA gyrase inhibition .
  • Indole-containing analogs () target AAA ATPase p97 , a cancer-associated protein, where the indole and bulky piperazine groups enhance binding affinity .
  • The simpler thiophene-ethyl-piperidine structure of the target compound lacks the extended aromatic systems (e.g., quinolone, indole) seen in active analogs, suggesting its activity profile may differ.

Piperidin-4-amine Derivatives with Heterocyclic Modifications

Compound Name Structure Modifications Molecular Weight (g/mol) Key Features References
4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine Pyrimidine core + methoxyphenyl/trifluoromethyl ~365.37 Enhanced electronic effects (CF₃)
N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide Pyrazine-thiophene + carbamimidoylbenzyl ~470* Potential kinase inhibition
1-(2-(6-Methoxy-1,5-naphthyridin-4-yl)ethyl)-N-(4-methylbenzyl)piperidin-4-amine Naphthyridine core + methylbenzyl ~375.47 DNA intercalation potential

Key Observations :

  • Pyrimidine/pyrazine analogs () introduce electron-withdrawing groups (e.g., CF₃) that may improve metabolic stability or target binding .
  • The naphthyridine derivative () demonstrates how extended aromatic systems can shift activity toward DNA interaction, a property absent in the target compound.

Piperidin-4-amine Derivatives with Aliphatic Substituents

Compound Name Structure Modifications Molecular Weight (g/mol) Key Features References
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine Methoxyethyl + methylpiperidine 172.27 Increased hydrophilicity
Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine Tetramethylpiperidine + ethylamine 184.32 Steric hindrance effects

Key Observations :

  • Aliphatic substituents (e.g., methoxyethyl, tetramethyl) alter solubility and steric accessibility . For example, the methoxyethyl group in improves water solubility compared to the hydrophobic thiophene-ethyl group in the target compound.
  • Bulky substituents (e.g., tetramethylpiperidine in ) may reduce off-target interactions but limit binding to flat aromatic binding pockets.

Biological Activity

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine (commonly referred to as ANTP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, synthesis, structure-activity relationships, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as a piperidine ring substituted with a thiophene moiety. The synthesis typically involves the alkylation of 4-piperidone with 2-(thiophen-2-yl)ethyl methanesulfonate, followed by reductive amination with aniline to yield the desired amine derivative. This method has been optimized for high yield and efficiency, demonstrating yields of up to 90% in various steps of the synthesis process .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiophene-linked piperidine compounds demonstrate potent anti-proliferative effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer), with IC50 values often below 25 µM . The structure-activity relationship (SAR) studies suggest that modifications in the thiophene ring and piperidine substituents can enhance bioactivity.

CompoundCell Line TestedIC50 (µM)
ANTPHepG-2<25
ANTPMCF-7<25
DoxorubicinVariousVaries

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies indicate that this compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some efficacy against Gram-negative strains like Escherichia coli.

The biological activity of this compound is believed to stem from its ability to interact with various cellular pathways. For example, it may inhibit specific kinases involved in cell proliferation and survival, similar to other piperidine derivatives that have shown activity against cancer cell lines .

Case Studies

  • In Vitro Studies : A comprehensive study evaluated the anti-proliferative effects of several thiophene derivatives on human cancer cell lines using the MTT assay. The results indicated a clear dose-dependent response, with this compound showing superior activity compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound, revealing zones of inhibition ranging from 14 mm to 17 mm against tested bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via alkylation of 4-piperidone with 2-(thiophen-2-yl)ethyl methanesulfonate in the presence of cesium carbonate (Cs₂CO₃), yielding N-[2-(thiophen-2-yl)ethyl]-4-piperidinone. Subsequent reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid converts the ketone to the amine .
  • Optimization : Using Cs₂CO₃ as a base enhances alkylation efficiency (90% yield reported), while stoichiometric control of NaBH(OAc)₃ ensures high conversion rates during reductive amination (87% yield). Solvent selection (e.g., dichloromethane) and inert atmospheres minimize side reactions .

Q. How does the structural conformation of this compound influence its physicochemical properties?

  • Analysis : The thiophene ring and piperidine moiety introduce steric and electronic effects. Intramolecular interactions, such as hydrogen bonding between the amine and adjacent heteroatoms, stabilize specific conformers. Dihedral angles between the piperidine and thiophene rings (e.g., ~12–86°) determine molecular planarity and solubility .
  • Tools : X-ray crystallography and DFT calculations (e.g., B3LYP/6-31G*) are used to resolve torsional angles and electron density distributions .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological activity data for this compound derivatives?

  • Case Study : Discrepancies in opioid receptor binding affinities may arise from stereochemical variations or metabolic instability. For example, β-hydroxythiofentanyl (a structural analog) shows variable µ-opioid receptor activity due to chirality at the hydroxy group .
  • Resolution : Enantioselective synthesis and chiral HPLC separation (e.g., using Newcrom R1 columns with acetonitrile/water mobile phases) isolate active stereoisomers. In vitro assays (e.g., cAMP inhibition in CHO-K1 cells) validate receptor interactions .

Q. How can computational methods predict the enzymatic interactions of this compound?

  • Approach : Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) model interactions with cytochrome P450 enzymes or opioid receptors. The thiophene sulfur’s electron-rich nature may facilitate π-π stacking with aromatic residues (e.g., Tyr148 in the µ-opioid receptor) .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from radioligand displacement assays .

Methodological Guidance

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • HPLC : Use reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients (0.1% phosphoric acid). Retention time: ~8–10 min. For MS compatibility, replace phosphoric acid with 0.1% formic acid .
  • Mass Spectrometry : ESI+ mode detects [M+H]⁺ at m/z 235.2. Fragment ions at m/z 98 (piperidine) and 111 (thiophene ethyl) confirm structure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine
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N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

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